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molecular formula C29H38N4O5 B8374790 6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B8374790
M. Wt: 522.6 g/mol
InChI Key: XHQMHGWNIXRDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652563

Procedure details

In a manner similar to that of Example 1 (iv), 6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (22 g) in ethanol (350 ml) was agitated for 5 hours in a hydrogen atmosphere at 344 kPa (50 p.s.i.) in the presence of palladium hydroxide on charcoal (5 g). The catalyst was removed by filtration and solvent removed under reduced pressure to afford the title compound as a yellow foam (15 g). To a solution of this in dichloromethane (800 ml) was added a solution of methanesulphonic acid (8.60 g) in dichloromethane (100 ml) with stirring. The mixture was evaporated under reduced pressure to give a yellow solid which was crystallised from isopropanol/ethanol (50:50; 400 ml) to yield the title compound as the monomethanesulphonate salt (16 g), m.p. 185°-6° C. Conversion of this material (from another run) by base formation and retreatment with methanesulphonic acid afforded material with m.p. 186°-7° C.
[Compound]
Name
Example 1 ( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:24](CC1C=CC=CC=1)[O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][O:34][CH2:35][CH:36]2[CH2:38][CH2:37]2)=[CH:28][CH:27]=1)[CH2:3][NH:4][CH2:5][CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]([CH3:23])[CH2:18][C:19](=[O:22])[NH:20][N:21]=2)=[CH:12][CH:11]=1)=[O:8].[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[OH:1][CH:2]([CH2:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][O:34][CH2:35][CH:36]2[CH2:38][CH2:37]2)=[CH:28][CH:27]=1)[CH2:3][NH:4][CH2:5][CH2:6][C:7]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:17]([CH3:23])[CH2:18][C:19](=[O:22])[NH:20][N:21]=2)=[CH:14][CH:15]=1)=[O:8] |f:3.4.5|

Inputs

Step One
Name
Example 1 ( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
22 g
Type
reactant
Smiles
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)C(OC1=CC=C(C=C1)CCOCC1CC1)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)COC1=CC=C(C=C1)CCOCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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